tert-Butyl (5-(1-acetylpyrrolidin-2-yl)pyridin-2-yl)(sec-butyl)carbamate
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Overview
Description
tert-Butyl (5-(1-acetylpyrrolidin-2-yl)pyridin-2-yl)(sec-butyl)carbamate is an organic compound that belongs to the class of carbamates
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (5-(1-acetylpyrrolidin-2-yl)pyridin-2-yl)(sec-butyl)carbamate typically involves multiple steps, including the formation of the pyridine and pyrrolidine rings, followed by the introduction of the tert-butyl and sec-butyl groups. Common reagents used in these reactions include tert-butyl chloroformate, sec-butylamine, and acetyl chloride. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (5-(1-acetylpyrrolidin-2-yl)pyridin-2-yl)(sec-butyl)carbamate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like sodium hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce secondary amines .
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl (5-(1-acetylpyrrolidin-2-yl)pyridin-2-yl)(sec-butyl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its ability to interact with specific biological targets makes it valuable for understanding biochemical processes .
Medicine
Its structure allows for the modulation of biological pathways, making it a promising compound for therapeutic development .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of tert-Butyl (5-(1-acetylpyrrolidin-2-yl)pyridin-2-yl)(sec-butyl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and influencing biological pathways. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (1-acetylpyrrolidin-3-yl)(methyl)carbamate
- tert-Butyl (2-chloro-5-methylpyridin-3-yl)methylcarbamate
- tert-Butyl (4-hydroxy-5-methoxypyridin-3-yl)methylcarbamate
Uniqueness
What sets tert-Butyl (5-(1-acetylpyrrolidin-2-yl)pyridin-2-yl)(sec-butyl)carbamate apart from similar compounds is its unique combination of functional groups and rings. This unique structure allows for specific interactions with biological targets and enables the exploration of novel chemical reactions .
Properties
Molecular Formula |
C20H31N3O3 |
---|---|
Molecular Weight |
361.5 g/mol |
IUPAC Name |
tert-butyl N-[5-(1-acetylpyrrolidin-2-yl)pyridin-2-yl]-N-butan-2-ylcarbamate |
InChI |
InChI=1S/C20H31N3O3/c1-7-14(2)23(19(25)26-20(4,5)6)18-11-10-16(13-21-18)17-9-8-12-22(17)15(3)24/h10-11,13-14,17H,7-9,12H2,1-6H3 |
InChI Key |
BDURIXRWWIAIFS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)N(C1=NC=C(C=C1)C2CCCN2C(=O)C)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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